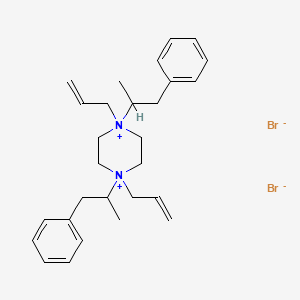![molecular formula C17H26N4O5S B13819946 1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a tert-butyl group, a cyclohexylamino group, and a nitrophenylsulfonylurea moiety. This compound has garnered attention due to its potential biological activities and its role as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The conversion of the nitro group to an amino group.
Urea Formation: The final step involves the formation of the sulfonylurea moiety by reacting the sulfonylated intermediate with a suitable isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The sulfonylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups to the sulfonylurea moiety.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butyl-N’-(2-cyclohexylamino-5-nitrobenzenesulfonyl)urea: A similar compound with slight structural differences.
tert-Butyl (1s)-1-Cyclohexyl-2-Oxoethylcarbamate: Another compound with a tert-butyl and cyclohexyl group but different functional groups.
Uniqueness
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H26N4O5S |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1-tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea |
InChI |
InChI=1S/C17H26N4O5S/c1-17(2,3)20(16(18)22)27(25,26)15-11-13(21(23)24)9-10-14(15)19-12-7-5-4-6-8-12/h9-12,19H,4-8H2,1-3H3,(H2,18,22) |
InChI-Schlüssel |
TZLYCGYSIMSNKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C(=O)N)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)



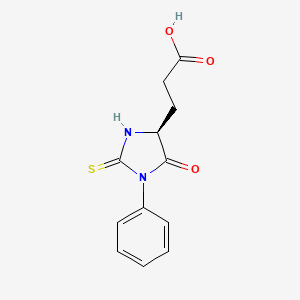
![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
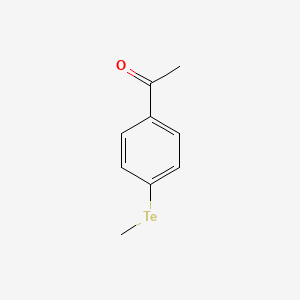
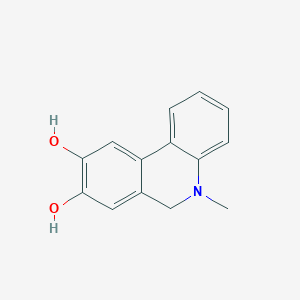
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
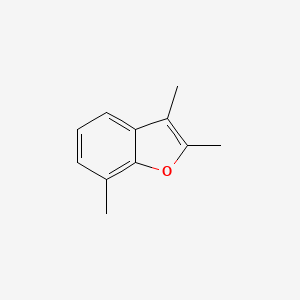
![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)


